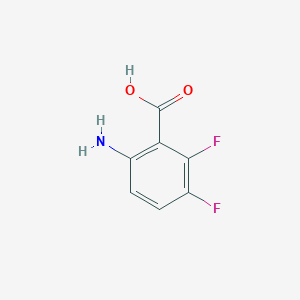

6-Amino-2,3-difluorobenzoic Acid

Beschreibung

Significance of Fluorine Substitution in Aromatic Systems within Medicinal and Materials Science

In medicinal chemistry, the strategic placement of fluorine atoms can lead to significant improvements in a drug candidate's profile. tandfonline.com It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. mdpi.com The increased strength of the carbon-fluorine bond compared to a carbon-hydrogen bond contributes to this stability. tandfonline.com Furthermore, fluorine substitution can modulate the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's absorption, distribution, and receptor binding affinity. tandfonline.commdpi.com The introduction of fluorine can also increase a molecule's lipophilicity, potentially enhancing its ability to cross biological membranes, including the blood-brain barrier. nih.gov

In the realm of materials science, fluorination of aromatic compounds is instrumental in the development of advanced materials with desirable properties. The high thermal and chemical resistance of fluorinated polymers, for instance, is a direct result of the strong carbon-fluorine bonds. These materials often exhibit low surface energy, leading to applications in non-stick coatings and hydrophobic surfaces. The unique electronic properties imparted by fluorine also find use in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials.

Contextualizing Aminobenzoic Acids as Versatile Synthons in Chemical Research

Aminobenzoic acids are a class of organic compounds that feature both an amine (-NH2) and a carboxylic acid (-COOH) functional group attached to a benzene (B151609) ring. This bifunctional nature makes them exceptionally versatile building blocks, or synthons, in organic synthesis. nih.gov The amine group can be readily transformed into a wide array of other functionalities, such as amides, sulfonamides, and diazonium salts, the latter of which are gateways to numerous other substitution patterns. Similarly, the carboxylic acid group can be converted into esters, amides, acid chlorides, and other derivatives.

This dual reactivity allows for the construction of complex molecular architectures, making aminobenzoic acids valuable starting materials for the synthesis of pharmaceuticals, agrochemicals, and polymers. quimicaorganica.orgchemicalbook.com For example, para-aminobenzoic acid (PABA) is a well-known precursor in the biosynthesis of folate (vitamin B9) and has been used as a building block for the synthesis of local anesthetics like procaine. nih.govorgsyn.orgorgsyn.org The ability to modify both ends of the molecule provides chemists with a powerful tool for creating libraries of compounds for screening purposes in drug discovery and for fine-tuning the properties of materials.

Scope and Research Imperatives for 6-Amino-2,3-difluorobenzoic Acid

While the individual benefits of fluorine substitution and the synthetic utility of aminobenzoic acids are well-established, the specific compound This compound represents a more specialized area of interest. The precise arrangement of the amino group and two fluorine atoms on the benzoic acid scaffold suggests a unique combination of steric and electronic properties.

Despite its potential, detailed research findings specifically on the synthesis, properties, and applications of this compound are not widely available in the public domain. Much of the available information is from chemical suppliers, indicating its use as a commercially available, yet likely specialized, reagent. The following data table summarizes the basic chemical information for this compound.

| Property | Value |

| CAS Number | 442134-72-7 |

| Molecular Formula | C₇H₅F₂NO₂ |

| Molecular Weight | 173.12 g/mol |

Data sourced from commercially available information.

Further research is needed to fully elucidate the synthetic routes to this compound, its detailed physicochemical properties, and its potential applications in medicinal and materials science. The lack of extensive literature suggests that it may be a relatively new or niche compound, with its full potential yet to be explored. The development of efficient synthetic methodologies and the investigation of its utility as a synthon are key imperatives for future research in this area.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPWBLHHQXCINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599078 | |

| Record name | 6-Amino-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442134-72-7 | |

| Record name | 6-Amino-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 442134-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Conformational Analysis of 6 Amino 2,3 Difluorobenzoic Acid

Crystallographic Investigations and Solid-State Structural Elucidation of Related Systems

A pertinent example is the crystal structure of 2,3-difluorobenzoic acid, which forms dimers in the solid state. nih.gov These dimers are stabilized by hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov The resulting dimeric units then stack together, held by weaker C—H⋯F and C—H⋯O interactions. nih.gov This dimerization through carboxylic acid groups is a very common feature for benzoic acid derivatives.

Similarly, 2,6-difluorobenzoic acid also exhibits a dimeric structure in its crystalline form. nih.govsigmaaldrich.com The Cambridge Structural Database (CSD) contains entries for the crystal structure of 2,6-difluorobenzoic acid, confirming this arrangement. nih.gov

Interactive Table: Crystallographic Data of Related Difluorobenzoic Acids

| Compound | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| 2,3-Difluorobenzoic Acid | Monoclinic | P2₁/c | Forms hydrogen-bonded dimers | nih.gov |

Conformational Isomerism and Tautomeric Equilibria in Solution and Gas Phase

In solution and the gas phase, 6-Amino-2,3-difluorobenzoic acid can exist as a mixture of different conformers and tautomers. The conformational flexibility primarily arises from the rotation around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-N bond of the amino group.

For aminobenzoic acids, a significant equilibrium to consider is the one between the nonionic (neutral) form and the zwitterionic form. researchgate.net In the nonionic form, the amino group is -NH₂ and the carboxylic acid group is -COOH. In the zwitterionic form, the amino group is protonated to -NH₃⁺ and the carboxylic acid group is deprotonated to -COO⁻. The position of this equilibrium is highly dependent on the solvent environment. researchgate.net For instance, in aqueous solutions of meta-aminobenzoic acid, both nonionic and zwitterionic forms are present, though the zwitterionic form tends to crystallize out. researchgate.net

Furthermore, amino-imino tautomerism is a possibility for the amino group. nih.gov This involves the migration of a proton from the nitrogen atom to a different position on the molecule, resulting in an imino form. While the amino form is generally more stable, factors such as metal ion coordination or specific solvent interactions can shift the equilibrium towards the imino tautomer. nih.gov

The presence of fluorine atoms on the benzene ring can also influence the conformational preferences. The fluorine atoms are electron-withdrawing and can affect the acidity of the carboxylic acid and the basicity of the amino group, thereby influencing the tautomeric equilibrium. Theoretical studies on substituted benzenesulfonic acids have shown that intramolecular hydrogen bonding can significantly affect the conformational energies. mdpi.com

Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular hydrogen bonding plays a crucial role in determining the preferred conformation of this compound. A strong intramolecular hydrogen bond can form between the amino group and the carboxylic acid group. This interaction would involve the hydrogen atom of the amino group and one of the oxygen atoms of the carboxylic acid group, or the hydrogen of the carboxylic acid and the nitrogen of the amino group.

The formation of an intramolecular hydrogen bond can lock the molecule into a more planar conformation. Studies on other amino acids and related compounds have demonstrated the significance of such interactions in stabilizing specific conformers. psu.eduescholarship.orgnih.gov For example, in N-acetylproline, the formation of an intramolecular hydrogen bond between the carboxyl O-H group and the amide C=O group stabilizes the anti-conformer, particularly in less polar solvents. nih.gov

The presence of the ortho-amino group relative to the carboxylic acid in a substituted benzoic acid can lead to the formation of a strong intramolecular hydrogen bond. This has been observed in anthranilic acid and its derivatives. acs.org In the case of this compound, the amino group is ortho to the carboxylic acid group, suggesting a high likelihood of a strong intramolecular hydrogen bond. This interaction would likely involve the hydrogen of the carboxylic acid and the lone pair of electrons on the amino nitrogen, or a hydrogen from the amino group and the carbonyl oxygen of the carboxylic acid. This hydrogen bond would create a six-membered ring, which is a stable arrangement.

The fluorine atoms at the 2 and 3 positions can also participate in weaker C-H···F intramolecular interactions, further influencing the molecule's conformation. The interplay of these various intramolecular forces dictates the three-dimensional shape of the molecule, which is fundamental to its chemical behavior.

Advanced Spectroscopic Characterization and Vibrational Dynamics

Comprehensive Infrared (FT-IR) and Raman Spectroscopic Analysis

The vibrational characteristics of 6-Amino-2,3-difluorobenzoic acid are elucidated through FT-IR and Raman spectroscopy. These techniques probe the fundamental vibrations of the molecule, offering insights into its structural framework. While a complete experimental spectral analysis for this specific isomer is not extensively documented in peer-reviewed literature, a detailed interpretation can be constructed by correlating data from closely related compounds, such as 2-amino-4,5-difluorobenzoic acid and 5-amino-2-chlorobenzoic acid, and through theoretical calculations. nih.govmdpi.com

Experimental FT-IR and Raman spectra are interpreted by assigning observed bands to specific molecular vibrations. This process is significantly enhanced by computational methods, such as Density Functional Theory (DFT), which can predict harmonic vibrational frequencies. nih.gov For aminobenzoic acids, key vibrational modes include the stretching and bending of the amino (-NH₂) and carboxylic acid (-COOH) groups, as well as vibrations of the benzene (B151609) ring and carbon-fluorine (-C-F) bonds.

Amino Group Vibrations: The -NH₂ group typically exhibits symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. Scissoring (bending) vibrations are expected around 1600 cm⁻¹.

Carboxylic Acid Vibrations: The hydroxyl (-OH) stretch of the carboxylic acid group appears as a broad band between 2500 and 3300 cm⁻¹. The carbonyl (C=O) stretching vibration is a prominent feature, typically found in the 1680-1710 cm⁻¹ range.

Aromatic Ring and C-F Vibrations: C-H stretching modes on the aromatic ring are observed above 3000 cm⁻¹. The C-C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region. The C-F stretching modes for fluorinated benzenes are typically strong and found in the 1100-1300 cm⁻¹ range.

The table below presents a tentative assignment of key vibrational modes for this compound, based on data from analogous compounds. nih.govmdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (Broad) | FT-IR |

| N-H Asymmetric Stretch | ~3450 | FT-IR, Raman |

| N-H Symmetric Stretch | ~3350 | FT-IR, Raman |

| C-H Aromatic Stretch | 3050-3150 | FT-IR, Raman |

| C=O Stretch | ~1690 | FT-IR, Raman |

| NH₂ Scissoring | ~1620 | FT-IR |

| C=C Aromatic Ring Stretch | 1400-1600 | FT-IR, Raman |

| C-F Stretch | 1100-1300 | FT-IR |

A more precise assignment of vibrational modes is achieved through Potential Energy Distribution (PED) analysis, a theoretical calculation that quantifies the contribution of individual internal coordinates to each normal vibration. For complex molecules like substituted benzoic acids, many vibrational modes are mixtures of several types of motion. For instance, a band in the 1300 cm⁻¹ region might result from a combination of C-C stretching, C-H in-plane bending, and C-F stretching. PED analysis, often performed alongside DFT calculations, is crucial for untangling these coupled vibrations and providing a definitive assignment for each observed spectral band.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound by probing the chemical environments of its ¹H, ¹³C, and ¹⁹F nuclei.

The substitution pattern on the benzene ring creates a unique set of chemical shifts for each nucleus. While a complete, published dataset for this compound is scarce, expected chemical shifts can be predicted based on data from related structures like 2,3-difluorobenzoic acid, 2-aminobenzoic acid, and other fluorinated aromatic compounds.

¹H NMR: The spectrum would show signals for the two aromatic protons, the two amino protons, and the single carboxylic acid proton. The aromatic protons would appear as a complex multiplet, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing fluorine and carboxyl groups. The amino protons typically produce a broad singlet, while the carboxylic acid proton gives a very broad singlet at a downfield position (>10 ppm).

¹³C NMR: The molecule has seven carbon atoms in distinct chemical environments. The carboxyl carbon is the most downfield signal (typically >165 ppm). The carbons directly bonded to fluorine (C2, C3) will show large chemical shifts and characteristic C-F coupling. The carbon attached to the amino group (C6) will be shielded relative to the others, while the carbon bearing the carboxyl group (C1) will be deshielded.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C3 positions. These signals would likely appear as multiplets due to coupling with each other and with the aromatic protons.

The following table summarizes the anticipated NMR chemical shifts.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | H-4, H-5 | 6.5 - 7.5 | Multiplet |

| -NH₂ | 4.0 - 6.0 (Broad) | Singlet | |

| -COOH | >10 (Broad) | Singlet | |

| ¹³C | C=O | 165 - 175 | Singlet |

| C-F | 140 - 160 (with C-F coupling) | Multiplet | |

| C-NH₂ | 135 - 150 | Singlet | |

| C-H | 110 - 125 | Multiplet | |

| ¹⁹F | F-2, F-3 | -110 to -150 | Multiplet |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY experiment would reveal the coupling between the adjacent aromatic protons (H-4 and H-5).

HSQC: An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of the C-4/H-4 and C-5/H-5 pairs.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

The UV-Vis absorption spectrum of this compound is governed by the electronic transitions within the aromatic system. The spectrum is expected to show characteristic absorption bands corresponding to π→π* transitions of the substituted benzene ring. Based on data from similar compounds like 2,3-difluorobenzoic acid and 3-aminobenzoic acid, absorption maxima are anticipated in the ultraviolet region.

The presence of the electron-donating amino group and the electron-withdrawing carboxyl group, in conjunction with the fluorine atoms, modifies the energy levels of the molecular orbitals. Typically, aminobenzoic acids display two main absorption bands. The first, at a shorter wavelength (around 220-240 nm), is a high-energy π→π* transition. A second, lower-energy π→π* band often appears at a longer wavelength (around 270-320 nm). The exact positions of these maxima (λ_max) and their intensities are sensitive to solvent polarity. Computational studies using Time-Dependent DFT (TD-DFT) can be used to predict these electronic transitions and assign them to specific molecular orbital promotions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Characterization of Absorption Bands and Chromophoric Contributions

The electronic absorption spectrum of this compound is primarily governed by the electronic transitions within the substituted benzene ring. The molecule contains several chromophoric and auxochromic groups that influence its UV-Visible absorption profile. The benzene ring itself is the primary chromophore, while the carboxylic acid (-COOH), amino (-NH2), and fluorine (-F) substituents act as auxochromes, modifying the absorption maxima (λ_max) and the intensity of the absorption bands.

The amino group, being a strong electron-donating group (auxochrome), and the carboxylic acid group, an electron-withdrawing group, in conjunction with the electronegative fluorine atoms, create a "push-pull" system. This system facilitates intramolecular charge transfer (ICT) upon electronic excitation, which typically results in a bathochromic (red) shift of the absorption bands compared to unsubstituted benzoic acid.

A study on 2,3-difluorobenzoic acid dissolved in ethanol (B145695) revealed its UV absorption characteristics. nih.gov The introduction of an amino group at the 6-position is expected to significantly alter these absorption bands. The lone pair of electrons on the nitrogen atom of the amino group can conjugate with the π-system of the benzene ring, leading to a new, lower-energy ICT band.

The primary electronic transitions expected for this compound are π → π* and n → π* transitions. The high-intensity bands are typically due to π → π* transitions within the aromatic system, while the lower-intensity n → π* transitions originate from the non-bonding electrons of the oxygen atoms in the carboxyl group and the nitrogen atom in the amino group.

To illustrate the expected absorption characteristics, the following table presents theoretically predicted UV-Vis absorption data for this compound based on computational models, alongside the experimental data for the parent compound, 2,3-difluorobenzoic acid in ethanol. nih.gov

| Compound | Solvent | λmax (nm) (Calculated/Experimental) | Transition Assignment |

| This compound | Ethanol | Data not available | HOMO → LUMO (π → π) |

| 2,3-Difluorobenzoic Acid | Ethanol | 289 (Experimental) | π → π |

| 2,3-Difluorobenzoic Acid | Ethanol | 245 (Experimental) | π → π* |

Note: The data for this compound is predictive and based on theoretical principles, as direct experimental values were not found in the cited literature.

The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the amino group and the benzene ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is likely concentrated on the carboxylic acid group and the benzene ring, supporting the charge-transfer nature of the lowest energy transition.

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Visible absorption bands as the polarity of the solvent is varied. This phenomenon provides valuable information about the change in the dipole moment of the molecule upon electronic excitation.

For molecules with significant intramolecular charge transfer character, such as this compound, the excited state is generally more polar than the ground state. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption maximum. Conversely, if the ground state is more polar, a hypsochromic (blue) shift would be observed with increasing solvent polarity.

Experimental studies on related aminobenzoic acid isomers have shown that for meta- and para-substituted aminobenzoic acids, the absorption bands exhibit a red shift with increasing solvent polarity. This indicates that the excited state has a larger dipole moment than the ground state.

Given the "push-pull" nature of this compound, a positive solvatochromism (bathochromic shift with increasing solvent polarity) is anticipated for its main absorption bands. The magnitude of this shift will depend on the extent of charge transfer in the excited state and the nature of the specific solvent-solute interactions, including hydrogen bonding.

To quantify the solvatochromic effect, the absorption spectra would need to be recorded in a series of solvents with varying polarities. The relationship between the absorption maximum and solvent polarity parameters, such as the dielectric constant (ε) or the Reichardt's dye parameter (E_T(30)), can then be analyzed.

The following table illustrates a hypothetical solvatochromic shift for the main ICT band of this compound in different solvents, based on the expected behavior for similar compounds.

| Solvent | Dielectric Constant (ε) | Expected λmax (nm) | Expected Shift |

| n-Hexane | 1.88 | Data not available | Reference |

| Dichloromethane | 8.93 | Data not available | Bathochromic |

| Ethanol | 24.55 | Data not available | Bathochromic |

| Acetonitrile | 37.5 | Data not available | Bathochromic |

| Water | 80.1 | Data not available | Bathochromic |

Note: The λmax values in this table are illustrative and represent the expected trend. Precise experimental data is required for accurate quantification.

The study of solvatochromic effects is crucial for understanding the electronic structure of this compound and for predicting its behavior in different chemical environments, which is essential for its potential use in applications such as molecular probes and materials science.

Quantum Chemical Investigations and Electronic Structure Properties

Density Functional Theory (DFT) and Ab Initio Computational Studies

DFT and ab initio methods are foundational computational tools for predicting the molecular structure and properties of chemical compounds. These calculations solve the approximate Schrödinger equation, providing detailed information about electron distribution and energy.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 6-Amino-2,3-difluorobenzoic acid, this process involves calculating the molecular forces and adjusting atomic positions until an energy minimum is reached. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. While specific experimental crystallographic data for this compound is not widely published, DFT methods can reliably predict these parameters. For instance, studies on similar molecules, like 2,3-difluorobenzoic acid, have demonstrated that DFT calculations can accurately model the planar structure of the benzene (B151609) ring and the relative orientations of the carboxyl and fluorine substituents. nih.gov The presence of an intramolecular hydrogen bond between the amino group and the carboxylic acid group is a key feature that would be identified through geometry optimization.

Energetic considerations, such as the total energy of the optimized structure, are crucial for assessing the molecule's thermodynamic stability. researchgate.net Frequency calculations are typically performed after optimization to confirm that the structure is a true energy minimum, which is verified by the absence of imaginary frequencies. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.netrsc.org The functional approximates the complex electron exchange and correlation energies, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Functionals : A variety of functionals are available, each with different strengths. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and often provides a good balance of accuracy and computational cost for organic molecules. researchgate.netresearchgate.net Other functionals, such as the M06-2X, are noted for their excellent performance in predicting thermochemistry and reaction energies. researchgate.net

Basis Sets : Basis sets describe the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G or the more extensive 6-311G, are common. gaussian.com The addition of polarization functions (e.g., (d,p)) and diffuse functions (e.g., ++) is crucial for accurately describing molecules with heteroatoms and potential for hydrogen bonding, like this compound. researchgate.netresearchgate.net A common high-level choice for such molecules is the 6-311++G(d,p) basis set, which provides a flexible and accurate description of the electronic structure. researchgate.netresearchgate.netbas.bg

The selection of a suitable functional and basis set is a critical step, often involving benchmarking against experimental data or higher-level computations to ensure the reliability of the predicted properties. researchgate.netrsc.org

Table 1: Common Functionals and Basis Sets in DFT Calculations

| Component | Examples | Description |

|---|---|---|

| Functionals | B3LYP, PBE, M06-2X, wB97XD | Approximates the exchange-correlation energy of the electrons. Hybrid functionals like B3LYP often provide a good balance of accuracy and cost. researchgate.netrsc.orgresearchgate.net |

| Basis Sets | STO-3G, 6-31G(d), 6-311++G(d,p), cc-pVTZ | A set of mathematical functions representing the atomic orbitals. Larger basis sets with polarization (d,p) and diffuse (++) functions provide higher accuracy. gaussian.comfaccts.develoxchem.org |

Frontier Molecular Orbital (FMO) Theory and Reactivity Assessment

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.comyoutube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netscienceopen.com

A small HOMO-LUMO gap implies that the molecule is more polarizable, requires less energy to become excited, and is generally more reactive. scienceopen.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. scienceopen.com

For this compound, the electron-donating amino group (-NH2) would be expected to raise the energy of the HOMO, while the electron-withdrawing carboxylic acid (-COOH) and fluorine (-F) groups would lower the energy of the LUMO. This combination likely results in a relatively small HOMO-LUMO gap, suggesting significant potential for intramolecular charge transfer (ICT) and chemical reactivity. The energy gap is also fundamental to understanding electron transfer processes; a smaller gap facilitates the movement of electrons, which is a key step in many biological and chemical reactions. nih.govumich.edursc.org

While the HOMO-LUMO gap provides a global measure of reactivity, local reactivity descriptors pinpoint specific reactive sites within a molecule. The Fukui function is a prominent descriptor derived from DFT that indicates the change in electron density at a specific point when an electron is added to or removed from the system. bas.bgnih.gov It helps identify the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). nih.gov

For this compound:

Sites for Nucleophilic Attack (Electrophilic Sites) : The Fukui function would likely highlight the carboxylic carbon and the carbon atoms bonded to the highly electronegative fluorine atoms as the most electrophilic sites, susceptible to attack by nucleophiles.

Sites for Electrophilic Attack (Nucleophilic Sites) : The nitrogen atom of the amino group is expected to be the primary site for electrophilic attack due to its lone pair of electrons. bas.bg

These predictions are invaluable for understanding the molecule's role in chemical synthesis and its interactions with biological targets.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. scienceopen.com It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. researchgate.netresearchgate.net

Red : Indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. These are typically associated with lone pairs of electronegative atoms.

Blue : Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are often found around acidic hydrogen atoms. scienceopen.comwalisongo.ac.id

Green : Represents areas of neutral potential.

For this compound, the MEP surface would be expected to show a significant negative potential (red) around the oxygen atoms of the carboxyl group and the nitrogen of the amino group, identifying them as primary electrophilic attack sites. bas.bgresearchgate.net Conversely, a strong positive potential (blue) would be localized on the hydrogen atom of the carboxylic acid and the hydrogens of the amino group, indicating their susceptibility to nucleophilic attack. scienceopen.com This detailed map of charge distribution complements FMO theory and provides a more intuitive picture of the molecule's reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewikipedia.orgmpg.dewisc.edu This analysis is particularly useful for quantifying the stabilizing effects of electron delocalization, which are critical in understanding the structure and reactivity of molecules like this compound.

The core of NBO analysis involves examining the interactions between "donor" (filled) Lewis-type orbitals and "acceptor" (unoccupied) non-Lewis orbitals. uni-muenchen.de The energy of these interactions, known as the stabilization energy E(2), indicates the strength of the delocalization. In the context of this compound, key interactions would be expected between the lone pair of the amino group (-NH₂) and the π* antibonding orbitals of the benzene ring, as well as interactions involving the carboxylic acid group (-COOH) and the fluorine substituents. Such interactions represent a form of intramolecular charge transfer (ICT), where electron density moves from an electron-donating part of the molecule to an electron-accepting part. ossila.comias.ac.inresearchgate.net This ICT is a crucial factor influencing the molecule's chemical properties and electronic spectrum. ias.ac.inresearchgate.net

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have garnered significant attention for their potential applications in modern technologies like photonics, telecommunications, and optical data storage. researchgate.netnih.gov Organic molecules, in particular, can exhibit strong NLO responses due to their extended π-conjugated systems and the presence of electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer. ossila.comrsc.org

The NLO properties of a molecule are determined by its response to an applied electric field. This is quantified by parameters such as the polarizability (α) and the first-order hyperpolarizability (β). researchgate.netmdpi.com Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting these properties. researchgate.netmdpi.com A high hyperpolarizability value suggests a significant NLO response, making the compound a candidate for NLO applications. mdpi.com

For this compound, the combination of the electron-donating amino group and the electron-withdrawing carboxylic acid and fluorine atoms attached to the π-system of the benzene ring suggests the potential for NLO activity. Theoretical calculations would be required to determine the specific values for its polarizability and hyperpolarizability. However, dedicated computational studies predicting the NLO properties for this compound are not presently found in the surveyed scientific literature.

Reaction Mechanisms and Chemical Transformations

Reactivity of the Carboxylic Acid Moiety in 6-Amino-2,3-difluorobenzoic Acid

The carboxylic acid group (-COOH) is a primary site for transformations such as esterification and amide bond formation. These reactions typically proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxyl function is replaced by a nucleophile.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. A direct and common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the esterification of the structurally similar 4-Amino-2,6-difluorobenzoic acid with ethanol (B145695) is conducted under reflux conditions with sulfuric acid as a catalyst. This method is generally applicable for the formation of simple alkyl esters.

Amide Bond Formation: The synthesis of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. Amines are basic and tend to deprotonate the carboxylic acid to form an unreactive carboxylate salt. youtube.com To facilitate the reaction, coupling agents are employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄) can be used to form a more reactive acyl intermediate, which is then readily attacked by an amine to yield the corresponding amide. youtube.comnih.gov For example, a general procedure for direct amidation involves treating a carboxylic acid and an amine with TiCl₄ in a solvent like pyridine (B92270) at elevated temperatures. nih.gov

Table 1: Representative Reactions of the Carboxylic Acid Moiety

| Reaction | Reagents & Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Reflux | Alkyl 6-amino-2,3-difluorobenzoate |

| Amide Formation | Amine, Coupling Agent (e.g., DCC or TiCl₄), Solvent (e.g., Pyridine) | N-substituted 6-amino-2,3-difluorobenzamide |

Amino Group Chemical Transformations and Derivatization Pathways

The primary amino group (-NH₂) on the aromatic ring is a potent nucleophile, making it a key site for various derivatization reactions, including acylations, alkylations, and the formation of imines.

Acylation: The amino group of this compound can be readily acylated using acylating agents such as acid chlorides or anhydrides. This reaction forms an amide linkage and is often used to introduce a wide variety of functional groups or to protect the amino group during other transformations.

Alkylation: N-alkylation of the amino group introduces alkyl substituents. This can be challenging to perform selectively and can sometimes lead to mixtures of mono- and di-alkylated products. nih.gov Methods for N-alkylation often involve reacting the amine with alkyl halides. google.com For more controlled alkylation, especially in the context of peptide synthesis, protective group strategies are often employed. For example, the amino group can be converted into a sulfonamide, which can then be alkylated under basic conditions before the sulfonamide group is removed.

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, although this would typically be performed on an esterified version of the acid to avoid competing reactions with the carboxylic acid group.

Table 2: Derivatization of the Amino Group

| Reaction Type | Typical Reagents | Product Class |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O), Base | N-acyl-6-amino-2,3-difluorobenzoic acid |

| Alkylation | Alkyl Halide (R-X), Base | N-alkyl-6-amino-2,3-difluorobenzoic acid |

| Arylation | Aryl Halide (Ar-X), Palladium Catalyst, Base | N-aryl-6-amino-2,3-difluorobenzoic acid |

Formation of Schiff Bases and Hydrazone Derivatives

Schiff Bases: The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. rjptonline.org This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbon-nitrogen double bond (azomethine group). ijpbs.commedwinpublishers.com This transformation is a common strategy in the synthesis of various heterocyclic compounds and biologically active molecules. researchgate.netresearchgate.net

Hydrazone Derivatives: To form hydrazone derivatives, the carboxylic acid moiety of this compound must first be converted into a hydrazide. This is typically achieved by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂). mdpi.comnih.gov The resulting 6-amino-2,3-difluorobenzohydrazide, which now contains a -CONHNH₂ group, can then be reacted with various aldehydes or ketones. This condensation reaction forms a hydrazone, characterized by the -CONH-N=CH- structure. mdpi.comnih.gov Hydrazide-hydrazone derivatives are a well-studied class of compounds with a wide range of biological activities. researchgate.netresearchgate.net

Aromatic Ring Functionalization and Fluorine-Mediated Effects

The reactivity of the benzene (B151609) ring in this compound towards substitution is governed by the electronic effects of the attached substituents: the amino group, the two fluorine atoms, and the carboxylic acid group.

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. wikipedia.org The existing substituents on the ring determine the rate and position of the incoming electrophile.

Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance (+M effect). wikipedia.orgwikipedia.org

Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects (-I and -M effects), making the ring less nucleophilic and directing incoming electrophiles to the meta position. youtube.comyoutube.com

Considering the combined influence of these groups on this compound, the powerful activating and ortho, para-directing effect of the amino group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group, which are C5 and C4, respectively. However, the position C4 is already substituted with a fluorine atom. Thus, the most probable site for electrophilic attack is the C5 position.

Table 3: Directing Effects of Substituents for EAS

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ | +M, -I (Resonance Dominates) | Strongly Activating | ortho, para |

| -F | -I, +M (Induction Dominates) | Weakly Deactivating | ortho, para |

| -COOH | -M, -I | Strongly Deactivating | meta |

Nucleophilic Aromatic Substitution (SNAr) Directed by Fluorine

Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring, particularly at positions ortho and para to the leaving group. wikipedia.orgnih.gov

The two fluorine atoms in this compound are highly electronegative and act as strong electron-withdrawing groups via the inductive effect. This property makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. masterorganicchemistry.com In an SNAr reaction, one of the fluorine atoms could potentially act as the leaving group, a role for which fluorine is competent in activated systems. masterorganicchemistry.com The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine helps to stabilize this intermediate, thereby accelerating the reaction. wikipedia.orgmasterorganicchemistry.com For a substitution to occur on the this compound ring itself, a nucleophile would attack one of the carbons bearing a fluorine atom. The presence of the other electron-withdrawing groups (the second fluorine and the carboxyl group) would further activate the ring toward this type of reaction.

Rearrangement Reactions and Acid-Catalyzed Processes

The chemical behavior of this compound under acidic conditions is characterized by transformations involving its amino and carboxylic acid functionalities. While specific rearrangement reactions of the core this compound structure are not extensively documented in publicly available research, its behavior can be understood through analogous transformations of similar fluorinated and non-fluorinated anthranilic acids. The primary acid-catalyzed processes include intramolecular cyclization reactions to form heterocyclic systems, a key step in the synthesis of medicinally important compounds, and decarboxylation.

One of the most significant acid-catalyzed transformations for aniline (B41778) derivatives like this compound is the Gould-Jacobs reaction, which leads to the formation of quinolone skeletons. wikipedia.org This reaction involves the condensation of an aniline with a derivative of an alkoxymethylenemalonic ester, followed by a thermal and often acid-catalyzed cyclization. The process begins with the nucleophilic attack of the amino group on the electrophilic carbon of the malonic ester derivative, followed by the elimination of an alcohol to form an anilidomethylenemalonate intermediate. Subsequent heating in the presence of an acid catalyst or in a high-boiling point solvent induces an intramolecular cyclization via an electrophilic attack on the aromatic ring, ultimately leading to the formation of a 4-hydroxyquinoline (B1666331) derivative. wikipedia.org

Research on related aminobenzoxazoles demonstrates that the cyclization of the intermediate aminomethylenemalonates can be achieved by heating in an inert, high-boiling solvent such as a diphenyl ether-biphenyl mixture (Dowtherm) at temperatures around 250 °C. cas.cz This thermal cyclization is a key step in the Gould-Jacobs reaction sequence.

Table 1: Conditions for Thermal Cyclization in Gould-Jacobs Reaction of Substituted Aminobenzoxazoles cas.cz

| Starting Material | Reaction Conditions | Product Type | Notes |

|---|---|---|---|

| Diethyl 3-N-(benzoxazolyl)aminomethylenemalonates | Dowtherm, 250 °C, 15 min | Mixture of angularly and linearly annelated oxazoloquinolones | Optimal ratio of 40 ml Dowtherm to 1 g of starting material was found to prevent carbonization and aid product deposition. |

Furthermore, Brønsted acids like polyphosphoric acid (PPA) have been shown to be effective catalysts for the intramolecular cyclization of arylamine derivatives to form quinolone structures. In studies involving 2-arylaminoazulene derivatives, heating with PPA at temperatures around 140 °C resulted in high yields of the corresponding azuleno[2,1-b]quinolones. mdpi.com This method represents a direct acid-catalyzed approach to forming the quinolone ring system.

Table 2: Brønsted Acid-Catalyzed Cyclization to Quinolones mdpi.com

| Starting Material Class | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| 2-Arylaminoazulene derivatives | Polyphosphoric Acid (PPA) | 140 °C | Azuleno[2,1-b]quinolones | 85-100% |

Applications in Advanced Chemical Fields

Role as a Key Building Block in Complex Molecule Synthesis

The strategic placement of reactive sites and electron-withdrawing fluorine atoms makes 6-Amino-2,3-difluorobenzoic acid an ideal starting material for constructing intricate molecular architectures.

Anthranilic acids and their derivatives are well-established precursors for the synthesis of various nitrogen-containing heterocyclic compounds. orgsyn.orgcore.ac.uk The adjacent amino and carboxylic acid groups on the aromatic ring of this compound can participate in cyclization reactions to form fused ring systems. This structural motif is fundamental to creating classes of heterocycles such as quinazolines, which are considered highly interesting scaffolds for drug development. core.ac.uk The fluorine atoms on the benzene (B151609) ring are not merely passive substituents; they influence the electron distribution and reactivity of the molecule, which can be harnessed to control the outcomes of synthetic reactions and modify the properties of the final heterocyclic products. The synthesis of fluoroacridines from related fluorinated anthranilic acids is another example of this principle, leading to the formation of interesting tridentate ligands. orgsyn.org

The aromatic ring of this compound serves as a foundational scaffold that can be further functionalized to create a diverse array of multi-substituted compounds. The existing substituents—amino, carboxyl, and two fluoro groups—direct subsequent chemical modifications to specific positions on the ring. This allows chemists to systematically build molecular complexity. The availability of closely related analogs, such as 6-Amino-3-bromo-2-fluorobenzoic acid and 6-Amino-3-bromo-2,4-difluorobenzoic acid, demonstrates the utility of this scaffold approach, where additional functional groups like bromine are introduced to create new intermediates for further synthetic elaboration. chemscene.comnih.gov

Contributions to Medicinal Chemistry Research and Drug Discovery

The structure of this compound is well-suited for the design of molecules that can interact with the active sites of enzymes. Research into enzyme inhibitors often utilizes aromatic amine structures as a core to build upon. For instance, in the development of inhibitors for dihydropteroate (B1496061) synthase, a key enzyme in folate synthesis for microorganisms, researchers have explored how different substituents on an aryl ring influence binding potency. nih.gov The this compound framework offers a distinct pattern of hydrogen bond donors/acceptors and electrostatic potential due to its functional groups and fluorine atoms, making it a valuable starting point for synthesizing libraries of compounds to screen for enzyme inhibitory activity. nih.gov

The aminobenzoic acid core is a feature of various bioactive compounds. chemimpex.com The related compound, 2-Amino-3-fluorobenzoic acid, is known as an important intermediate in the synthesis of anti-inflammatory agents and selective receptor antagonists. orgsyn.org By using the this compound scaffold, medicinal chemists can "tune" the properties of resulting molecules. The specific number and location of the fluorine atoms can modulate the acidity of the carboxylic acid and the basicity of the amino group, which in turn affects how the molecule interacts with biological targets and behaves within the body. This allows for the systematic optimization of a compound's activity and pharmacokinetic properties.

The search for new antimicrobial agents is a critical area of research, and enzyme inhibition is a common strategy. nih.gov Dihydropteroate synthase, for example, is a validated target for antibacterial drugs. nih.gov While scaffolds similar to this compound are used to design potent inhibitors of such enzymes, this does not always translate directly to effective antimicrobial activity. nih.gov Research has shown that compounds can be potent enzyme inhibitors in laboratory tests but lack significant activity against live bacteria. nih.gov This highlights that while this compound is a relevant and promising scaffold for this field, its successful application requires further molecular refinement to address factors like cell wall penetration and efflux pump avoidance in microorganisms.

Interactive Data Table 1: Chemical Identity of this compound

| Property | Value | Source |

| CAS Number | 442134-72-7 | synquestlabs.com |

| Molecular Formula | C₇H₅F₂NO₂ | synquestlabs.com |

| Molecular Weight | 173.119 g/mol | synquestlabs.com |

| IUPAC Name | This compound | |

| Synonyms | 2,3-Difluoro-6-aminobenzoic acid |

Applications in Materials Science

In the realm of materials science, the incorporation of fluorinated synthons like this compound can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to the resulting materials.

Incorporation into Polymeric and Oligomeric Systems

Aminobenzoic acids are a well-established class of monomers for the synthesis of aromatic polyamides and other high-performance polymers. These polymers are known for their exceptional mechanical strength and thermal resistance. The general synthetic route involves the polycondensation of the aminobenzoic acid monomers. In principle, this compound could be utilized in similar polymerization reactions. The fluorine substituents would be expected to modify the properties of the resulting polymer, potentially enhancing its solubility, thermal stability, and dielectric properties.

Development of Functional Dyes and Photoresponsive Materials

Aromatic amines are key components in the synthesis of a vast array of functional dyes, including azo dyes. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. unb.canih.govresearchgate.net The amino group of this compound can undergo diazotization, making it a potential precursor for the synthesis of novel fluoro-containing azo dyes. The fluorine atoms and the carboxylic acid group would likely influence the spectral properties and solubility of the resulting dyes.

Future Directions and Emerging Research Avenues

High-Throughput Synthesis and Screening Methodologies

The exploration of the vast chemical space accessible from 6-Amino-2,3-difluorobenzoic acid necessitates a shift from traditional, sequential synthesis to more rapid and efficient approaches. High-throughput synthesis, including parallel and automated techniques, will be instrumental in generating large libraries of derivatives. Methodologies such as microwave-assisted organic synthesis, which has been shown to efficiently produce derivatives of para-aminobenzoic acid (PABA) in high yields and with reduced reaction times, are highly applicable. nih.gov This approach allows for the rapid creation of a diverse set of amides, esters, and more complex heterocyclic systems for biological evaluation.

Once these compound libraries are generated, high-throughput screening (HTS) methods are crucial for identifying promising candidates. For instance, developing assays like the fluorescence-based method used for screening amino acid dehydrogenase mutant libraries could be adapted to rapidly detect interactions with specific biological targets. nih.gov This combination of rapid synthesis and screening will dramatically accelerate the pace of discovery, allowing researchers to quickly identify structure-activity relationships (SAR) and optimize lead compounds. The unique features of PABA derivatives make them strong candidates for inclusion in large chemical databases used for identifying molecules with drug-like effects. nih.govresearchgate.net

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize and control the synthesis of this compound derivatives, particularly during scale-up, a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential. Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies like the FDA to design, analyze, and control manufacturing through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). wikipedia.orglongdom.orgmt.com

Synergistic Integration of Computational Modeling with Experimental Validation

The integration of computational modeling with experimental work creates a powerful synergy that can significantly streamline the drug discovery process. In silico techniques such as molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) modeling are increasingly used to predict the biological activity and physicochemical properties of novel compounds before their synthesis. nih.goveajournals.orgresearchgate.net

For derivatives of this compound, molecular docking can predict how different substitutions will affect the binding affinity and orientation within the active site of a target protein. mdpi.comnih.govnih.gov DFT calculations can provide insights into the electronic properties of the molecules, which are crucial for their reactivity and interaction with biological targets. eajournals.org QSAR models can then be developed based on a set of synthesized and tested compounds to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective molecules. eajournals.org This iterative cycle of computational prediction followed by experimental synthesis and testing allows for a more rational and resource-efficient exploration of chemical space, as demonstrated in studies on various benzoic acid derivatives. nih.govmdpi.com

Exploration of Novel Biological Targets and Therapeutic Modalities

Derivatives of aminobenzoic acids have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. bohrium.comnih.govmdpi.com The presence of the difluoro-substitution pattern in this compound makes its derivatives particularly interesting for targeting proteins where fluorine's unique properties can enhance binding or modulate function.

A significant area of future research lies in exploring these derivatives as kinase inhibitors. Protein kinases are a major class of drug targets, particularly in oncology, and the development of novel inhibitors is a continuously evolving field. nih.govnih.govfrontiersin.org The structural scaffold of this compound can be elaborated to target the ATP-binding site or allosteric sites of various kinases. Furthermore, there is potential to explore novel therapeutic modalities beyond small molecule inhibitors. For example, derivatives could be designed as PROTACs (PROteolysis TArgeting Chimeras) to induce the degradation of specific disease-causing proteins. The broad biological potential of PABA analogs suggests that systematic screening against diverse target classes, from enzymes to receptors, will likely uncover new therapeutic applications. nih.govresearchgate.netbohrium.com

Sustainable and Scalable Synthetic Strategies for Industrial Relevance

For any promising therapeutic candidate to reach the market, the development of a sustainable, cost-effective, and scalable manufacturing process is paramount. Future research will focus heavily on green chemistry principles and advanced manufacturing technologies for the synthesis of this compound and its derivatives.

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced consistency, and the potential for automation. nih.govbioduro.comrsc.orgthieme-connect.de The synthesis of APIs and their intermediates in flow reactors is a rapidly growing area of interest in the pharmaceutical industry. nih.govuc.pt This approach is particularly well-suited for handling hazardous reagents or highly exothermic reactions that can be associated with fluorination chemistry. agcchem.com Moreover, the development of synthetic routes that utilize environmentally benign solvents (like water), minimize waste, and use catalysts efficiently are key aspects of sustainable synthesis. ucl.ac.uk Recent advancements in creating green synthetic processes, such as those for sulfonyl fluorides which result in only non-toxic salts as byproducts, serve as a model for future work in fluorinated aromatic compounds. eurekalert.orgsciencedaily.com The use of membrane technologies in continuous processes can also enhance separations and reduce energy consumption, further contributing to the scalability and sustainability of API production. google.com

Q & A

Q. What synthetic routes are recommended for preparing 6-Amino-2,3-difluorobenzoic Acid, and how can purity be optimized?

Methodological Answer: The synthesis of fluorinated benzoic acid derivatives often involves sequential halogenation and amination steps. For example, fluorination of aminobenzoic acid precursors can be achieved via electrophilic substitution using fluorinating agents like Selectfluor™ or via nucleophilic displacement with KF in polar aprotic solvents. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Purity (>97%) can be confirmed via HPLC with UV detection at 254 nm, referencing retention times against known standards .

Q. What spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : NMR identifies fluorine environments (e.g., δ -110 to -150 ppm for aromatic fluorines), while NMR resolves amino and carboxylic proton interactions.

- FT-IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm, NH bends at ~1600 cm).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 190.04 for CHFNO).

Cross-referencing with NIST spectral databases ensures accuracy .

Advanced Research Questions

Q. How do competing reaction pathways influence regioselectivity during fluorination of 6-Aminobenzoic Acid derivatives?

Methodological Answer: Regioselectivity in fluorination is governed by electronic and steric factors. Computational studies (e.g., DFT calculations) predict electron-deficient positions favoring electrophilic fluorination. For example, meta-fluorination may dominate due to electron-withdrawing effects of the carboxylic acid group. Experimentally, kinetic vs. thermodynamic control can be assessed by varying reaction temperatures and monitoring intermediates via LC-MS. Contradictions in regiochemical outcomes between computational models and experimental data require reevaluation of solvent effects or catalyst interactions .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Molecular docking and quantum mechanical calculations (e.g., Gaussian09) model transition states and activation energies. For instance, the amino group’s lone pair may stabilize intermediates in SNAr reactions, while fluorine’s electronegativity modulates ring electrophilicity. Solvent models (e.g., PCM for DMSO) refine predictions. Experimental validation involves synthesizing derivatives (e.g., methyl esters) and comparing reaction rates via kinetic assays .

Q. What strategies resolve contradictions in bioactivity data for fluorinated benzoic acids across enzymatic assays?

Methodological Answer: Discrepancies may arise from assay conditions (pH, ionic strength) or enzyme isoform specificity. Systematic approaches include:

- Dose-Response Curves : Test compound solubility in buffers (e.g., PBS vs. Tris-HCl) to rule out aggregation artifacts.

- Enzyme Kinetics : Compare and values under standardized conditions.

- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., cyclooxygenase) to identify binding modes. Cross-reference with PubChem BioAssay data for consistency .

Safety and Handling

Q. What are critical safety protocols for handling fluorinated aromatic amines in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust or vapors.

- Spill Management : Neutralize acidic residues with sodium bicarbonate, then collect using non-sparking tools. Store waste in labeled containers for hazardous organic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.